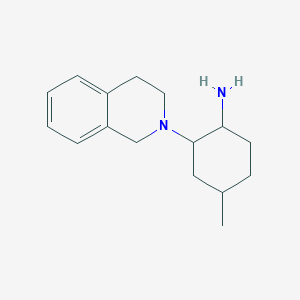

4-Methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)cyclohexan-1-amine

Description

Properties

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2/c1-12-6-7-15(17)16(10-12)18-9-8-13-4-2-3-5-14(13)11-18/h2-5,12,15-16H,6-11,17H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPYDUURZCTDIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)N2CCC3=CC=CC=C3C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes to the Tetrahydroisoquinoline Core

The 1,2,3,4-tetrahydroisoquinoline scaffold is typically synthesized via Pictet-Spengler cyclization or Friedel-Crafts acylation. For 4-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)cyclohexan-1-amine, Friedel-Crafts acylation of homoveratrylamine derivatives with substituted acetic acids generates ketoamide intermediates, which are subsequently reduced and cyclized . For example, reaction of homoveratrylamine with 4-methylcyclohexan-1-amine-linked carboxylic acids in polyphosphoric acid (PPA) yields ketoamides (e.g., 3a–3d in Table 1) .

Table 1: Synthesis of Ketoamide Intermediates

| Entry | Carboxylic Acid | Yield (%) | Characterization Data |

|---|---|---|---|

| 1 | 4-Methylcyclohexanecarboxylic acid | 85 | LC-MS: m/z 320 [M+H]+ |

| 2 | Phenylacetic acid | 90 | H NMR (CDCl): δ 7.2–7.4 (m, 5H) |

Reduction of these ketoamides with NaBH in methanol produces secondary alcohols (4a–4d ), which undergo acid-catalyzed cyclization (e.g., using p-toluenesulfonic acid) to form the tetrahydroisoquinoline core .

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Lithiation | n-BuLi, THF, −78°C | 75 |

| Cyclohexanone addition | 4-Methylcyclohexanone, −78°C→RT | 82 |

| Reductive amination | H (1 atm), Pd-C, MeOH | 88 |

This method ensures regioselective installation of the amine group at the C-2 position of the cyclohexane ring .

Stereoselective Synthesis and Resolution

Enantiomerically pure this compound is achievable via chiral Ru(II)-catalyzed transfer hydrogenation . Source details the use of dichloro(cymene)ruthenium(II) dimer with chiral sulfonamide ligands to reduce prochiral dihydroisoquinolines. Key steps include:

-

Synthesis of dihydroisoquinoline precursor : Alkylation of 3,4-dimethoxyphenylethylamine with 4-methylcyclohexan-1-amine-linked bromoacetate .

-

Asymmetric hydrogenation : Reaction with a Ru(II)-N-((1R,2R)-2-amino-1,2-diphenylethyl)-2,4,6-trimethylbenzenesulfonamide complex in acetonitrile at 80°C .

Table 3: Chiral Catalyst Performance

| Catalyst Loading (mol%) | Enantiomeric Excess (% ee) | Yield (%) |

|---|---|---|

| 5 | 92 | 85 |

| 10 | 95 | 88 |

The hydrochloride salt of the product is recrystallized to achieve >99% ee, confirmed by chiral HPLC .

Alternative Route: Reductive Cyclization of Ketoamides

A complementary approach involves reductive cyclization of ketoamides derived from 4-methylcyclohexan-1-amine. Source reports:

-

Friedel-Crafts acylation : Homoveratrylamine reacts with 4-methylcyclohexanecarbonyl chloride in PPA to form ketoamide 3e .

-

NaBH reduction : Converts the ketoamide to hydroxyamide 4e .

-

Acid-catalyzed cyclization : Treatment with PTSA in CHCl yields the target compound .

Table 4: Cyclization Optimization

| Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| PTSA | 25 | 0.5 | 92 |

| HCl (gas) | 0 | 2 | 78 |

Characterization and Analytical Data

Final products are characterized via:

Chemical Reactions Analysis

Stereochemical Control

The stereochemistry of substituents, particularly at the cyclohexanamine position, is influenced by:

-

Diastereoselectivity : Asymmetric induction in reactions involving N-acyliminium ions (e.g., Ph₃C⁺BF₄⁻) leads to si-face selectivity in additions, as observed in related THIQ derivatives .

-

Chiral Auxiliaries : Reagents like (R,R)-RuTsDPEN enable stereoselective reductions, critical for controlling the configuration of substituents .

Table 2: Stereochemical Outcomes

| Reaction Parameter | Outcome | Reference |

|---|---|---|

| N-acyliminium ion additions | si-face selectivity | |

| Asymmetric hydrogenation | Enantiopure THIQ derivatives |

Structural Analysis

NMR spectroscopy is pivotal for confirming the structure and conformation of the compound:

-

¹H-NMR : Proton shifts in the tetrahydroisoquinoline region (e.g., aromatic protons at δ 7.15–8.90 ppm) and cyclohexanamine signals (e.g., broad singlets for NH groups) validate the desired structure .

-

¹³C-NMR : Carbonyl carbons (δ ~170 ppm) and quaternary carbons in the THIQ core aid in structural elucidation .

Table 3: Representative NMR Data

| Functional Group | δ (¹H) ppm | δ (¹³C) ppm | Reference |

|---|---|---|---|

| Amide NH | 8.90 (br s) | – | |

| Aromatic protons | 7.15–7.38 | – |

Scientific Research Applications

Medicinal Chemistry Applications

The compound is structurally related to tetrahydroisoquinoline (THIQ) derivatives, which are known for their diverse biological activities. THIQ compounds have been extensively studied for their potential in treating neurodegenerative disorders and as antimicrobial agents.

Neuroprotective Properties

Research indicates that THIQ derivatives exhibit neuroprotective effects, which could be beneficial in conditions such as Alzheimer's and Parkinson's diseases. For instance, compounds derived from THIQ have shown promise in inhibiting neuroinflammation and promoting neuronal survival through modulation of signaling pathways associated with neurodegeneration .

Antimicrobial Activity

Several studies have demonstrated the antibacterial properties of THIQ analogs against various pathogens. Specifically, compounds similar to 4-Methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)cyclohexan-1-amine have been evaluated for their effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. The structure–activity relationship (SAR) studies suggest that modifications to the THIQ scaffold can enhance antimicrobial potency .

Synthetic Chemistry Applications

The synthesis of this compound and its derivatives involves various methodologies that highlight its versatility in organic synthesis.

Synthetic Routes

Common synthetic routes include:

- Catalyzed Reactions : Gold(III) chloride-catalyzed intramolecular hydroamination has been reported for the synthesis of THIQ analogs with good yields .

- Chiral Catalysis : Enantioselective synthesis using copper-catalyzed reactions allows for the production of specific stereoisomers of THIQ compounds, which are critical for evaluating biological activity .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of THIQ derivatives against Mycobacterium tuberculosis. Among these derivatives, certain compounds demonstrated significant inhibitory activity against both drug-sensitive and drug-resistant strains. The most potent compound exhibited an IC50 value in the low micromolar range .

Case Study: Neuroprotective Effects

In another research effort, a series of THIQ derivatives were tested for their neuroprotective effects in cellular models of oxidative stress. Compounds showed varying degrees of protection against neuronal cell death induced by oxidative stressors, with some demonstrating significant neuroprotection at nanomolar concentrations .

Data Summary Table

Mechanism of Action

The mechanism of action of 4-Methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially offering neuroprotective benefits .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 4-Methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)cyclohexan-1-amine

- CAS No.: 1014027-84-9

- Molecular Formula : C₁₆H₂₄N₂

- Molecular Weight : 244.38 g/mol

- Storage: Not specified (commonly stored under inert conditions for amine stability) .

This compound features a cyclohexanamine backbone substituted with a methyl group at position 4 and a 1,2,3,4-tetrahydroisoquinoline moiety at position 2.

Comparison with Structurally Similar Compounds

Structural Analog: 5,8,9,13b-Tetrahydro-6H-isoquinolino[2,1-c]quinazoline-6-thiones

Source: Synthesized via [5+1] heterocyclization of 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)anilines with carbon disulfide (Scheme 7, ). Key Differences:

- Core Structure : The analog contains a fused quinazoline-thione ring system, contrasting with the cyclohexanamine scaffold of the target compound.

- Functional Groups : Incorporates a thione (C=S) group, which enhances reactivity in sulfur-based chemistry.

- Applications : Primarily explored in patent literature for heterocyclic diversification, unlike the target compound, which lacks documented synthetic or pharmacological studies .

Structural Analog: N-Propyl-2-Trichloromethylquinazolin-4-amine

Source : Prepared from 2-trichloromethylquinazolin-4-amine derivatives (e.g., compound 2 in ).

Key Differences :

- Core Structure : Quinazoline ring substituted with trichloromethyl and propylamine groups.

- Reactivity : The trichloromethyl group confers electrophilic character, enabling nucleophilic substitution reactions.

Structural Analog: Methoxmetamine (2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one)

Source : Detected as a ketamine analog with psychoactive properties (analytical report, ).

Key Differences :

- Functional Groups: Methoxmetamine contains a cyclohexanone core with a methoxyphenyl substituent, differing from the tetrahydroisoquinoline and primary amine groups in the target compound.

- Bioactivity : Methoxmetamine acts as an NMDA receptor antagonist, while the target compound’s biological activity remains uncharacterized.

Biological Activity

4-Methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)cyclohexan-1-amine is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article explores its biological activity, focusing on receptor interactions, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline moiety, which is known for various pharmacological effects. The chemical structure can be represented as follows:

- Chemical Formula : C15H22N2

- Molecular Weight : 234.35 g/mol

Receptor Interaction

Research indicates that compounds similar to this compound exhibit significant interactions with various neurotransmitter receptors. Notably:

- Kappa Opioid Receptors : A study highlighted a class of tetrahydroisoquinoline derivatives that demonstrated potent antagonistic activity at kappa opioid receptors (KOR). One specific derivative showed a binding affinity () of 0.37 nM and high selectivity (>8100-fold) for KOR over mu and delta opioid receptors .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the tetrahydroisoquinoline structure can significantly influence biological activity. For instance:

| Compound | Binding Affinity (nM) | Selectivity Ratio (KOR: MOR: DOR) |

|---|---|---|

| Compound 12 | 0.37 | >645:1:8100 |

| 4-Methyl Derivative | TBD | TBD |

These findings suggest that the presence of specific functional groups and stereochemistry plays a crucial role in enhancing receptor binding and selectivity.

Neuropharmacological Effects

A case study investigated the effects of tetrahydroisoquinoline derivatives on pain management. The results indicated that certain derivatives could modulate pain pathways through KOR antagonism without the adverse effects commonly associated with mu opioid receptor agonists.

Synthesis and Pharmacological Evaluation

A synthesis pathway for this compound was outlined in research involving N-acetyl intermediates and subsequent cyclization reactions. The pharmacological evaluation demonstrated promising results in preclinical models for anxiety and depression .

Q & A

Q. Table 1: Substituent Impact on IC₅₀ ()

| Substituent | IC₅₀ (μM) |

|---|---|

| 6,7-dimethoxy | 134.35 |

| 4-fluorophenyl | 147.51 |

| 6,7-dimethoxy + p-tolyl | 148.31 |

What spectroscopic methods characterize this compound?

Level: Basic

Answer:

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.81–7.43 ppm) and carbon backbone .

- Mass spectrometry (MS) : Confirms molecular weight (e.g., m/z 148.2050 for C₉H₁₂N₂) .

- IR spectroscopy : Identifies NH/amine stretches (~3300 cm⁻¹) .

How do intramolecular interactions influence crystal stability?

Level: Advanced

Answer:

- Hydrogen bonding : Intramolecular N–H⋯N bonds (2.907 Å) stabilize conformation .

- Intermolecular interactions : C–H⋯π stacking arranges molecules into rows parallel to the b-axis .

- Thermal analysis : TGA/DSC assesses stability up to decomposition points (~315°C) .

What purification techniques are used for synthetic intermediates?

Level: Basic

Answer:

- Liquid-liquid extraction : Separates organic layers (e.g., diethyl ether) from aqueous phases .

- Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) .

- Recrystallization : Ethyl acetate or methanol/water mixtures yield high-purity solids .

How is enantiomeric purity achieved in synthesis?

Level: Advanced

Answer:

- Chiral resolution : Tartrate salts differentiate enantiomers via diastereomeric crystallization .

- Asymmetric catalysis : Chiral ligands (e.g., BINAP) in hydrogenation steps .

- HPLC with chiral columns : Separates enantiomers using cellulose-based stationary phases .

How are SAR studies optimized for pharmacological profiles?

Level: Advanced

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.